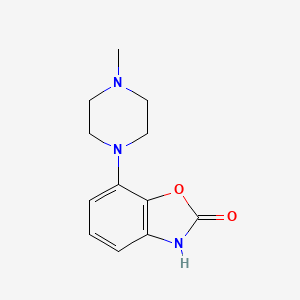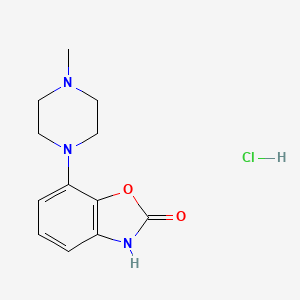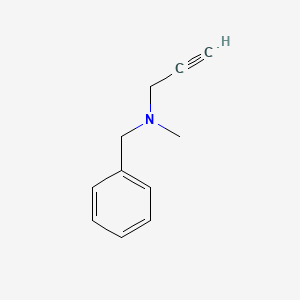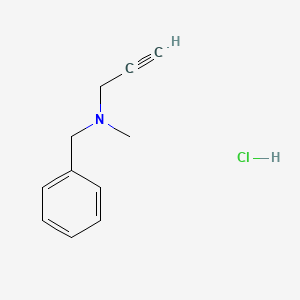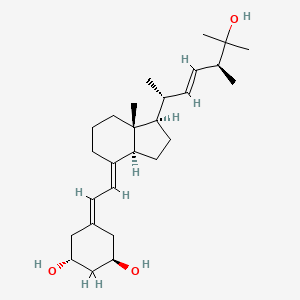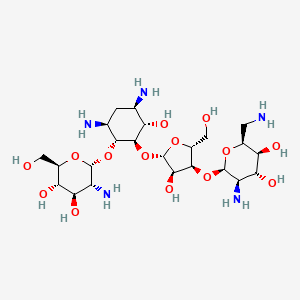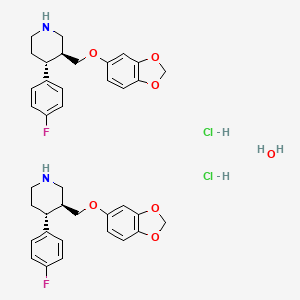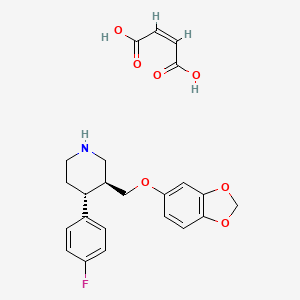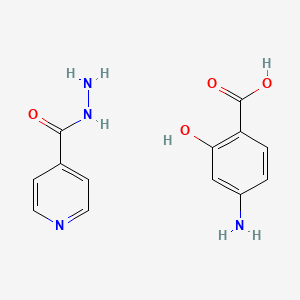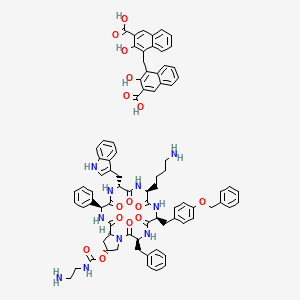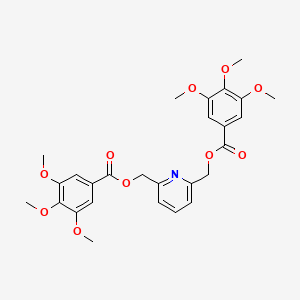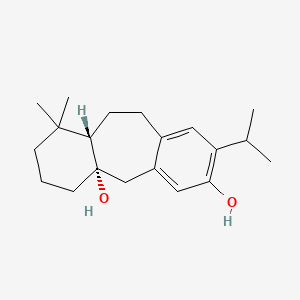
Pyroxamine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyroxamine maleate, also known as pyrilamine maleate, is a first-generation antihistamine. It is primarily used to treat allergic reactions by targeting the histamine H1 receptor. This compound is often found in over-the-counter medications for allergies, colds, and pruritic skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyroxamine maleate is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-ethanediamine to form N-(4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyridine to yield pyroxamine. Finally, pyroxamine is reacted with maleic acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction Vessels: Stainless steel reactors with temperature and pressure control.
Purification: Crystallization and filtration techniques to isolate the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) to ensure the purity and potency of the compound
Chemical Reactions Analysis
Types of Reactions: Pyroxamine maleate undergoes various chemical reactions, including:
Oxidation: Pyroxamine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert pyroxamine to its amine derivatives.
Substitution: Pyroxamine can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: N-oxides of pyroxamine.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyroxamine derivatives
Scientific Research Applications
Pyroxamine maleate has a wide range of scientific research applications:
Mechanism of Action
Pyroxamine maleate acts as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it stabilizes the inactive form and prevents histamine from exerting its effects. This results in the reduction of symptoms such as itching, redness, and swelling associated with allergic reactions .
Comparison with Similar Compounds
Chloropyramine: Similar structure but contains a chlorine atom instead of a methoxy group.
Diphenhydramine: Another first-generation antihistamine with a different chemical structure but similar pharmacological effects.
Promethazine: A first-generation antihistamine with additional antiemetic properties
Uniqueness: Pyroxamine maleate is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines .
Properties
CAS No. |
5560-75-8 |
|---|---|
Molecular Formula |
C22H24ClNO5 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[(4-chlorophenyl)-phenylmethoxy]-1-methylpyrrolidine |
InChI |
InChI=1S/C18H20ClNO.C4H4O4/c1-20-12-11-17(13-20)21-18(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;5-3(6)1-2-4(7)8/h2-10,17-18H,11-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SIVIYOJJUYSAGX-BTJKTKAUSA-N |
SMILES |
CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
5560-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyroxamine maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


